2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c19-18(20,21)12-25-16(27)11-24(17(25)28)14-6-8-23(9-7-14)10-15(26)22-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXXAFFBDBLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed to work as selective degraders ofhistone deacetylase-3 (HDAC3) . HDAC3 is among eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues. They play an important role in the regulation of gene expression and cell proliferation.
Mode of Action
Compounds with similar structures have been designed to interact with their targets through protein degradation. This is achieved using a technology known as proteolysis targeting chimeras (PROTACs).
Biological Activity
The compound 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide is a derivative of phenylacetamide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.36 g/mol. The presence of the trifluoroethyl group and the imidazolidinone moiety are crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly phosphatases like CDC25B and PTP1B. These enzymes play critical roles in cell cycle regulation and signal transduction.
- Antifungal Activity : Preliminary studies suggest that derivatives similar to this compound demonstrate antifungal properties against resistant strains of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
- Antitumor Activity : The compound has shown promising results in cytotoxic assays against various cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
Case Study 1: Enzyme Inhibition
A study evaluated a series of derivatives related to phenylacetamide for their inhibitory effects on CDC25B and PTP1B enzymes. The most potent derivative exhibited IC50 values significantly lower than those of standard inhibitors such as sodium vanadate and oleanolic acid, indicating strong selectivity towards these targets .
Case Study 2: Antifungal Efficacy
In vitro tests assessed the antifungal activity of compounds similar to this compound against fluconazole-resistant strains. The results revealed a considerable reduction in biofilm formation and disruption of preformed biofilms, showcasing its potential as a therapeutic agent against resistant fungal infections .
Case Study 3: Antitumor Potential
In vivo studies using xenograft models demonstrated that compounds related to this structure could significantly inhibit tumor growth in colorectal cancer models. These findings suggest that the compound may interfere with tumor cell proliferation and survival pathways .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
- N-(2-Chlorobenzyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)-1-imidazolidinyl]-1-piperidinyl}acetamide (C₁₉H₂₂ClF₃N₄O₃): Replaces the phenyl group with a 2-chlorobenzyl substituent. Molecular mass: 446.854 g/mol.
2-(4-(1H-Imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide :
Modifications to the Piperidine-Linked Heterocycle
- 6-{4-[2,4-Dioxo-3-(2,2,2-Trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile (C₁₆H₁₆F₃N₅O₂): Replaces the acetamide-phenyl moiety with a pyridine-3-carbonitrile group. The cyano group introduces strong electron-withdrawing properties, which could stabilize interactions with catalytic residues in enzymes like α-glucosidase . Molecular mass: 367.3257 g/mol.
- Compounds from (e.g., 9a–9e): Feature benzimidazole-triazole-thiazole cores instead of the imidazolidinone-piperidine system. These analogs exhibit distinct docking poses in enzymatic targets, suggesting divergent pharmacological profiles (e.g., antimicrobial or antidiabetic activities) .
Structural Analogues with Alternate Core Scaffolds
- N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37): Contains a benzimidazole-piperidine backbone without the dioxo-trifluoroethyl group. Likely targets histamine receptors (H₁/H₄) due to the benzimidazole moiety’s known affinity for GPCRs .
Key Data Table: Structural and Physicochemical Comparisons
Research Findings and Pharmacological Implications
- Trifluoroethyl Group : Consistently improves metabolic stability across analogs by resisting oxidative degradation .
- Acetamide Linkage : The flexibility of the acetamide chain allows for diverse substituents, enabling fine-tuning of target selectivity .
- Piperidine Modifications : Substitutions on the piperidine ring (e.g., imidazole, benzimidazole) significantly alter binding modes, as seen in docking studies .
Preparation Methods
Functionalization of Piperidine
The 4-aminopiperidine scaffold is synthesized through nucleophilic substitution or reductive amination. For example, 4-(dimethylamino)piperidine dihydrochloride (CAS 4876-59-9) serves as a common precursor. In one protocol, 1-fluoro-4-nitrobenzene reacts with 4-(dimethylamino)piperidine in dimethyl sulfoxide (DMSO) at 100°C with N-ethyl-N,N-diisopropylamine (DIPEA), yielding N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine in 90% yield.
Imidazolidinone Ring Formation
The imidazolidinone ring is constructed via cyclization of urea derivatives. A representative method involves:
- Reacting 1-(4-nitrophenyl)piperidin-4-amine with trifluoroethyl isocyanate to form a urea intermediate.
- Cyclization under acidic conditions (e.g., HCl/EtOH) to yield 3-(2,2,2-trifluoroethyl)-1-(4-nitrophenyl)imidazolidin-2,4-dione.
Optimization Note : Cyclization at 80°C for 6 hours in ethanol with catalytic p-toluenesulfonic acid (PTSA) improves yields to ~75%.
Introduction of the Acetamide Side Chain
Alkylation of Piperidine Nitrogen
The piperidine nitrogen is alkylated with chloroacetyl chloride or bromoacetamide derivatives. For instance:
- Chloroacetylation : Treating 1-(4-nitrophenyl)piperidin-4-amine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields N-(4-nitrophenyl)-2-chloroacetamide-piperidine.
- Displacement with Aniline : Reacting the chloroacetamide intermediate with aniline in acetonitrile at 60°C for 12 hours affords N-phenylacetamide derivatives.
Yield Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Chloroacetylation | DCM, TEA, 0°C, 2h | 85% | |
| Aniline displacement | Acetonitrile, 60°C, 12h | 78% |
Final Assembly and Purification
Coupling of Fragments
The imidazolidinone-piperidine intermediate is coupled with the N-phenylacetamide side chain via Mitsunobu or Ullmann-type reactions. A preferred method uses phenyl chloroformate activation:
- Activate the imidazolidinone-piperidine amine with phenyl chloroformate in tetrahydrofuran (THF) and DIPEA.
- Displace the phenoxy group with the pre-formed N-phenylacetamide derivative in dimethylformamide (DMF) at room temperature.
Example Protocol :
Crystallization and Characterization
The crude product is recrystallized from diethyl ether/hexane (1:3) to afford white crystalline powder. Characterization includes:
- ¹H NMR (CDCl₃): δ 1.43–1.53 (m, 2H, piperidine), 2.30 (s, 6H, N(CH₃)₂), 4.11 (m, 2H, CH₂N), 6.91–7.51 (m, 5H, aromatic).
- ESI-MS : m/z 579 [M+H]⁺.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Pathway
An alternative approach employs reductive amination to install the acetamide side chain:
- Condense 4-oxo-piperidine with aniline using sodium triacetoxyborohydride (STAB) in dichloroethane.
- Acetylate the secondary amine with acetic anhydride.
Advantages : Shorter route (3 steps vs. 5 steps).
Limitations : Lower regioselectivity (∼60% yield).
Solid-Phase Synthesis
Immobilized piperidine derivatives on Wang resin enable iterative coupling cycles:
- Load Fmoc-piperidine onto resin via ester linkage.
- Deprotect, couple with Fmoc-glycine, and cyclize to form imidazolidinone.
- Cleave from resin with trifluoroacetic acid (TFA).
Throughput : Suitable for parallel synthesis but requires specialized equipment.
Industrial-Scale Production Considerations
Solvent Selection and Waste Management
Catalytic Optimization
- Palladium Catalysts : Use Pd/C (5% wt) for nitro group reduction (H₂, 50 psi).
- Enzymatic Resolution : Lipase-mediated separation of enantiomers (ee >98%).
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
- Methodology : The synthesis involves multi-step organic reactions, including substitution, amide coupling, and cyclization. Key steps include:
- Temperature control : Maintain 60–80°C during imidazolidinone ring formation to avoid side reactions .
- Reagent selection : Use coupling agents like HATU or DCC for amide bond formation between the piperidine and phenylacetamide moieties .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
- Optimization : Monitor reactions via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and adjust pH to 7–8 during aqueous workup to minimize hydrolysis .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology : A combination of:
- 1H/13C NMR : Assign peaks for the trifluoroethyl group (δ ~4.2 ppm for -CH2CF3; δ ~120–125 ppm in 13C for CF3) and imidazolidinone carbonyls (δ ~170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to predict reactivity of the imidazolidinone core and trifluoroethyl group .
- Molecular docking : Screen derivatives against targets (e.g., kinases or GPCRs) using AutoDock Vina to prioritize synthesis .
- Reaction path analysis : Apply ICReDD’s workflow to simulate reaction mechanisms (e.g., cyclization barriers) and optimize conditions .
- Case study : A 2025 study integrated docking scores (ΔG < -8 kcal/mol) with synthetic feasibility to identify 3 derivatives with improved binding to HDAC6 .
Q. How can contradictions between in vitro and in vivo activity data be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure logP (target: 2–3) and plasma protein binding (>90%) to assess bioavailability disparities .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxidation) that may reduce efficacy in vivo .
- Dose-response modeling : Apply Hill equation analysis to distinguish between target engagement (EC50) and off-target effects .
- Example : A 2024 study attributed reduced in vivo efficacy of a lead analog to rapid glucuronidation of the acetamide group, prompting structural shielding via methyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
